

Comparative In Vitro Efficacy of Pencycuron and Alternative Fungicides Against *Rhizoctonia solani*

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Compound of Interest

Compound Name: 4-Chloro-N-cyclopentylbenzylamine

Cat. No.: B185340

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This guide provides a comparative analysis of the in vitro efficacy of pencycuron, the parent compound of **4-Chloro-N-cyclopentylbenzylamine**, and other fungicides against the plant pathogenic fungus *Rhizoctonia solani*. The data presented is intended to offer a quantitative and methodological reference for researchers engaged in the study and development of antifungal agents.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of pencycuron and a selection of alternative fungicides against various anastomosis groups (AGs) of *Rhizoctonia solani*. The data is presented as the mean effective concentration required to inhibit mycelial growth by 50% (EC50) in micrograms of active ingredient per milliliter ($\mu\text{g a.i. mL}^{-1}$). Lower EC50 values indicate higher antifungal activity.

Fungicide	Anastomosis Group (AG)	Mean EC50 ($\mu\text{g a.i. mL}^{-1}$)
Pencycuron	AG 3-PT	Sensitive
AG 4HG-I	Sensitive	
AG 4HG-III	Less Sensitive	
AG 5	Less Sensitive	
Tolclofos-methyl	All tested AGs	0.001 - 0.098
Fludioxonil	All tested AGs	0.06 - 0.09
Iprodione	AG 4HG-III	0.015
AG 5	0.021	
BNR AGs A and R	4.4 - 5.8	
Azoxystrobin	Variable Sensitivity	<0.09 to >5
Benomyl	Variable Sensitivity	-

Data sourced from a study by Amaradasa et al. (2018) evaluating the sensitivity of *Rhizoctonia* isolates from potatoes in South Africa. BNR refers to binucleate *Rhizoctonia* species.[\[1\]](#)

Experimental Protocols

The in vitro efficacy data presented above was generated using the poisoned food technique. This standard method is widely used to evaluate the inhibitory effect of antifungal compounds on the mycelial growth of fungi.

Objective: To determine the concentration of a fungicide that inhibits the growth of a target fungus by a specific percentage (e.g., 50% - EC50).

Materials:

- Pure culture of *Rhizoctonia solani*
- Potato Dextrose Agar (PDA) medium

- Stock solutions of test fungicides at known concentrations
- Sterile petri dishes (90 mm)
- Sterile cork borer (5-7 mm diameter)
- Incubator

Procedure:

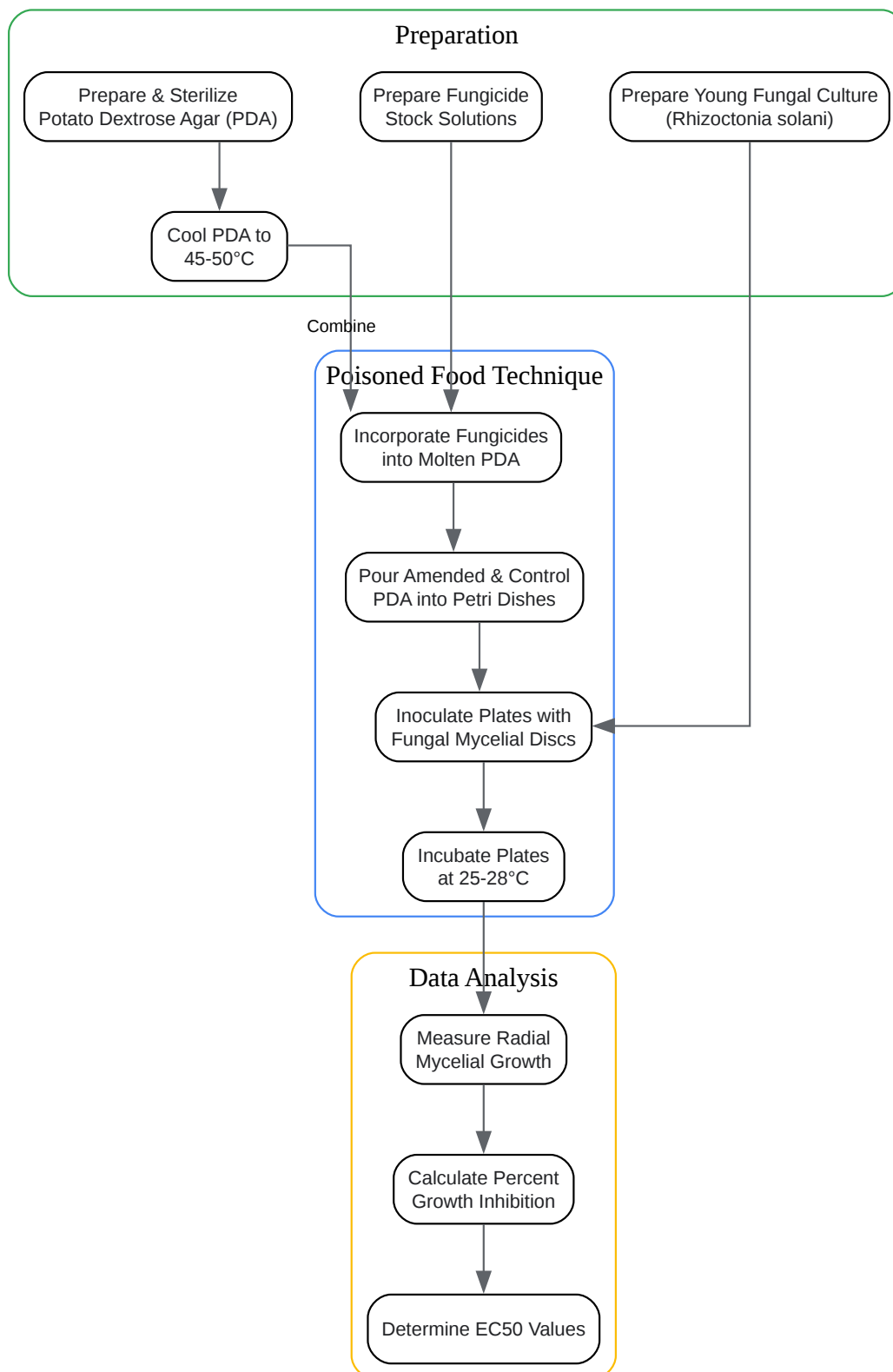
- **Media Preparation:** Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.
- **Fungicide Incorporation:** Add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations. For a control, an equal volume of sterile distilled water is added to the PDA.
- **Pouring Plates:** Pour the fungicide-amended PDA (poisoned medium) and the control PDA into sterile petri dishes and allow them to solidify.
- **Inoculation:** Using a sterile cork borer, cut mycelial discs from the actively growing edge of a young (3-7 day old) culture of *Rhizoctonia solani*.
- **Placement of Inoculum:** Place a single mycelial disc, mycelial side down, in the center of each petri dish (both poisoned and control plates).
- **Incubation:** Incubate the plates at a suitable temperature for the growth of *R. solani* (typically 25-28°C) in the dark.
- **Data Collection:** Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.
- **Calculation of Inhibition:** Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:

$$\text{Percent Inhibition (\%)} = [(C - T) / C] \times 100$$

Where:

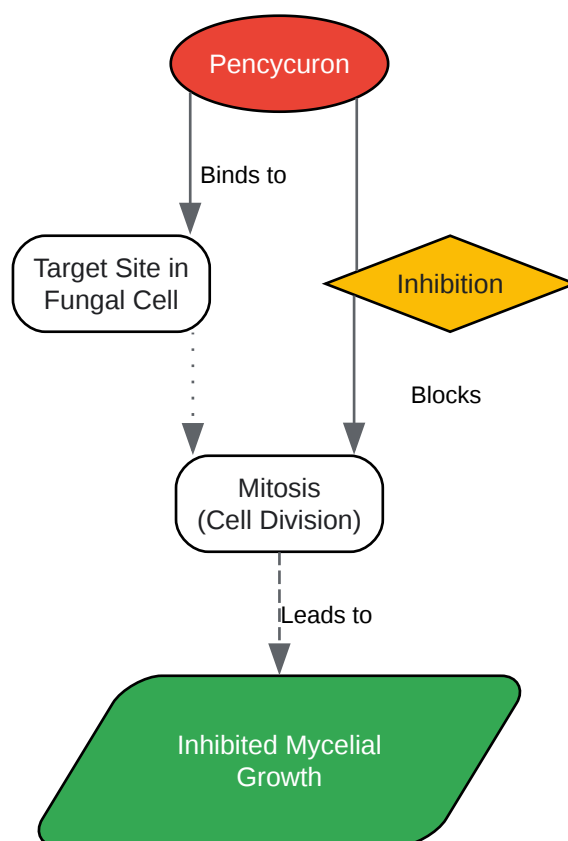
- C = Average diameter of the fungal colony in the control plate.
- T = Average diameter of the fungal colony in the treatment plate.
- EC50 Determination: To determine the EC50 value, a range of fungicide concentrations are tested, and the resulting percentage inhibition values are plotted against the logarithm of the fungicide concentration. The EC50 is the concentration at which 50% inhibition is observed.

Visualizations



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Caption: Workflow for in vitro fungicide screening using the poisoned food technique.



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Caption: Postulated mode of action of Pencycuron.

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References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
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